![molecular formula C10H9NO2 B6293930 4-Methyl-2-(oxazol-5-yl)phenol CAS No. 2379322-27-5](/img/structure/B6293930.png)
4-Methyl-2-(oxazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-2-(oxazol-5-yl)phenol” belongs to the class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
Oxazole compounds are intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been used to synthesize various oxazole derivatives and screen them for their various biological activities .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, including 4-Methyl-2-(oxazol-5-yl)phenol, have been investigated for their antimicrobial potential. Researchers have synthesized various oxazole compounds and screened them against bacterial strains. For instance:
- A study by Aagalwe et al. explored 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives, evaluating their antibacterial effects against E. coli and Xanthomonas citri .
- Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined their antibacterial potential against various strains .
Platelet Aggregation Inhibition
Although not extensively studied, oxazole derivatives have been investigated for their effects on platelet aggregation. 4-Methyl-2-(oxazol-5-yl)phenol’s potential in this area remains an interesting avenue for research.
Mechanism of Action
Target of Action
4-Methyl-2-(oxazol-5-yl)phenol is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to have a wide spectrum of biological activities . The primary targets of these compounds are often various enzymes and receptors in biological systems . .
Mode of Action
The mode of action of oxazole derivatives, including 4-Methyl-2-(oxazol-5-yl)phenol, is largely dependent on their chemical structure . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses . .
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways due to their wide range of biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Safety and Hazards
While specific safety and hazard information for “4-Methyl-2-(oxazol-5-yl)phenol” is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The future directions in this field could involve further exploration of the diverse biological potential of oxazole derivatives .
properties
IUPAC Name |
4-methyl-2-(1,3-oxazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(4-7)10-5-11-6-13-10/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVKWMWPNVMYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(oxazol-5-yl)phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.